5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a chloro substituent at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Ethanol or acetic acid
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the chloro position with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 5-Chloroimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for monitoring pH changes in biological systems.
Medicine: Explored for its antimicrobial and antituberculosis activities, particularly against multidrug-resistant strains.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The compound’s ability to act as a fluorescent probe is due to its unique electronic structure, which allows it to emit fluorescence upon excitation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 5-Chloro-2-pyridinecarboxaldehyde
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it offers a balance of chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery .
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSFFSMLCEHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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